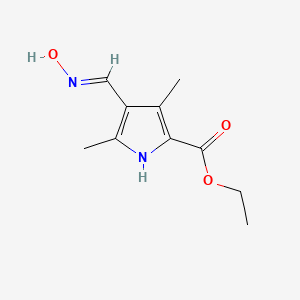
4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyimino group, a pyrrole ring, and an ethyl ester functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the pyrrole derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of 4-(Nitro-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester.
Reduction: Formation of 4-(Amino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester.
Substitution: Formation of 4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide.
Scientific Research Applications
4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as oxidoreductases and transferases, affecting their activity.
Pathways Involved: It may influence metabolic pathways involving nitrogen-containing compounds, such as the urea cycle and amino acid metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
4-(Amino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: Similar structure but with an amino group instead of a hydroxyimino group.
Uniqueness
4-(Hydroxyimino-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester is unique due to the presence of the hydroxyimino group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
50296-55-4 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 4-[(E)-hydroxyiminomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(13)9-6(2)8(5-11-14)7(3)12-9/h5,12,14H,4H2,1-3H3/b11-5+ |
InChI Key |
NVDOQYLZBWQRSZ-VZUCSPMQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(N1)C)/C=N/O)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11103337.png)
![2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide](/img/structure/B11103343.png)
![11-(1,3-benzodioxol-5-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11103350.png)
![Ethyl 3-[(ethoxycarbonyl)({[2-(triethoxysilyl)ethyl][(trimethylsilyl)oxy]phosphoryl}methyl)amino]propanoate](/img/structure/B11103374.png)
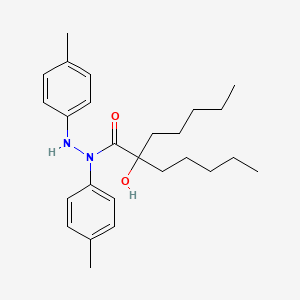
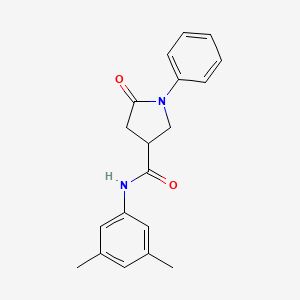
![2-hydroxy-5-{[(E)-pyridin-3-ylmethylidene]amino}benzoic acid](/img/structure/B11103389.png)
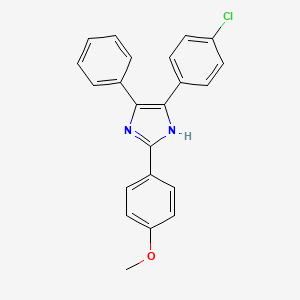
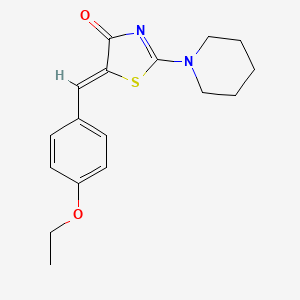
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11103419.png)
![(4Z)-4-{[(2-hydroxy-3,5-dinitrophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11103421.png)
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11103423.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11103438.png)
![2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11103439.png)
